molecular formula C13H16O4 B2695923 4-oxo-4-(3-phenylpropoxy)butanoic Acid CAS No. 819802-21-6

4-oxo-4-(3-phenylpropoxy)butanoic Acid

Cat. No.: B2695923
CAS No.: 819802-21-6
M. Wt: 236.267
InChI Key: HITVXFZLGRACID-UHFFFAOYSA-N
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Description

4-oxo-4-(3-phenylpropoxy)butanoic Acid is a chemical compound with the molecular formula C13H16O4 and a molecular weight of 236.26 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: C1=CC=C (C=C1)CCCOC (=O)CCC (=O)O .

Scientific Research Applications

Optical Gating of Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound with a structure related to 4-oxo-4-(3-phenylpropoxy)butanoic acid, demonstrates significant potential in the optical gating of nanofluidic devices. The integration of such molecules onto the inner surfaces of synthetic ion channels allows for UV-light-triggered permselective transport of ionic species. This application is pivotal for developing advanced materials in controlled release, sensing, and information processing technologies (Ali et al., 2012).

Multicomponent Crystal Engineering

Research involving baclofen, which shares a similar butanoic acid moiety with this compound, explores its ability to form multicomponent crystals (MCCs) with various coformers. This demonstrates the compound's versatility in crystal engineering, which can be applied to designing materials with desired physical and chemical properties (Malapile et al., 2021).

Antioxidant Activity Studies

Oleanolic acid, a natural triterpenoid, showcases the ability to act as an antioxidant. While structurally distinct, the research on such compounds provides insights into how this compound might be studied for its potential antioxidant properties, especially in terms of scavenging reactive oxygen species and modulating cell signaling pathways to protect against oxidative stress (Wang et al., 2010).

Synthesis and Medicinal Chemistry

The synthesis of perfluoro-tert-butyl 4-hydroxyproline from related butanoic acid derivatives highlights the importance of such compounds in developing sensitive probes for 19F NMR, indicating potential applications in medicinal chemistry and drug development (Tressler & Zondlo, 2014).

Photocatalytic Oxidation Studies

Studies on the photocatalytic oxidation of methylated arsenic species using TiO2 suspensions demonstrate the potential application of related butanoic acid derivatives in environmental remediation. Such research points towards the exploration of this compound in similar photocatalytic processes for degrading harmful substances (Xu et al., 2007).

Hydrogel Formation via Molecular Assembling

The formation of supramolecular hydrogels through molecular assembling of isomeric building units, such as 4-oxo-4-(2-pyridinylamino) butanoic acid, underscores the potential of this compound in creating hydrogels with controlled microstructures and stability. This has implications in drug delivery, tissue engineering, and the development of smart materials (Wu et al., 2007).

Properties

IUPAC Name

4-oxo-4-(3-phenylpropoxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c14-12(15)8-9-13(16)17-10-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITVXFZLGRACID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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